molecular formula C14H22ClN3O2 B11837007 tert-butyl 4-(5-chloro-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate

tert-butyl 4-(5-chloro-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate

Cat. No.: B11837007
M. Wt: 299.79 g/mol
InChI Key: KERNODNYNSAHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(5-chloro-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group and a pyrazole ring with a chlorine and methyl substituent. It is often used as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

The synthesis of tert-butyl 4-(5-chloro-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The hydroxyl group is first converted into a leaving group, such as a mesylate or tosylate, which is then displaced by a nucleophile, such as a pyrazole derivative. The reaction conditions often involve the use of a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethylformamide .

Chemical Reactions Analysis

Tert-butyl 4-(5-chloro-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

Tert-butyl 4-(5-chloro-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-chloro-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary depending on the structure of the final biologically active molecule derived from this compound.

Comparison with Similar Compounds

Tert-butyl 4-(5-chloro-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C14H22ClN3O2

Molecular Weight

299.79 g/mol

IUPAC Name

tert-butyl 4-(5-chloro-1-methylpyrazol-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H22ClN3O2/c1-14(2,3)20-13(19)18-7-5-10(6-8-18)11-9-12(15)17(4)16-11/h9-10H,5-8H2,1-4H3

InChI Key

KERNODNYNSAHIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(C(=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.